Fmoc-D-HomoArg(Me,pbf)-OH

Beschreibung

BenchChem offers high-quality Fmoc-D-HomoArg(Me,pbf)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-HomoArg(Me,pbf)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C36H44N4O7S |

|---|---|

Molekulargewicht |

676.8 g/mol |

IUPAC-Name |

(2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1 |

InChI-Schlüssel |

VNGKBRQOVBZBGA-SSEXGKCCSA-N |

Isomerische SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Kanonische SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Herkunft des Produkts |

United States |

A Technical Guide to the Strategic Application of Fmoc-D-HomoArg(Me,pbf)-OH in Peptidomimetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Key Building Block for Modern Peptidomimetics

In the landscape of therapeutic peptide development, the pursuit of enhanced stability, target affinity, and novel functionality is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of this endeavor.[1][2] Their design often relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as rapid enzymatic degradation.[1][3]

This guide focuses on a highly specialized ncAA derivative: Fmoc-D-HomoArg(Me,pbf)-OH . Each component of this molecule is a deliberate design choice aimed at conferring specific, advantageous properties to a final peptidomimetic drug candidate.

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus, essential for the iterative nature of Solid-Phase Peptide Synthesis (SPPS).[4]

-

D-Configuration: The D-enantiomer of the amino acid provides a fundamental defense against proteolysis. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids, making peptides with D-residues significantly more stable in biological systems.[5][6]

-

Homoarginine (HomoArg): As a homolog of arginine with an additional methylene group in its side chain, homoarginine acts as an arginine mimetic.[7] This structural extension can alter binding affinity, potentially reaching deeper into a target's binding pocket or forming unique interactions, while often retaining the crucial electrostatic contributions of the guanidino group.[8]

-

(Me,pbf): These are protecting groups for the highly reactive guanidino side chain.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is the modern standard for arginine protection in Fmoc-SPPS. It provides robust protection during peptide chain assembly and is efficiently removed under strong acidic conditions during the final cleavage step.[4][9] Its lability is greater than older groups like Pmc, allowing for shorter cleavage times and reducing potential side reactions.[10]

-

Me (Methyl): The strategic placement of a methyl group on the guanidino function can further modulate basicity, hydrogen bonding capacity, and steric profile, offering a fine-tuning mechanism for molecular recognition.

-

The strategic incorporation of Fmoc-D-HomoArg(Me,pbf)-OH allows for the rational design of peptidomimetics with enhanced pharmacokinetic profiles and potentially novel biological activities.[3][11]

The Strategic Rationale: Why Choose Fmoc-D-HomoArg(Me,pbf)-OH?

The decision to incorporate this specific building block into a peptide sequence is driven by a desire to overcome key challenges in drug development. The following diagram illustrates the decision-making workflow that leads a medicinal chemist to select this reagent.

Caption: Strategic workflow for selecting Fmoc-D-HomoArg(Me,pbf)-OH.

Data Presentation: Impact of Modifications on Peptide Properties

The following table summarizes the expected impact of incorporating D-Homoarginine compared to its natural L-Arginine counterpart, based on established principles in peptide chemistry.[6][12][13]

| Property | Standard Peptide (with L-Arg) | Peptidomimetic (with D-HomoArg) | Rationale & Citation |

| Serum Half-Life | Low (minutes) | High (hours) | D-amino acid configuration provides steric hindrance to proteases, preventing enzymatic cleavage and extending bioavailability.[6][12] |

| Receptor Binding | Baseline Affinity | Potentially Altered (Increased or Decreased) | The extended side-chain of homoarginine can access different sub-pockets, potentially forming new, favorable interactions or causing steric clashes.[8] |

| Secondary Structure | Maintained | Potentially Disrupted (if internal) | D-amino acid substitution can disrupt native secondary structures like α-helices, especially if placed in the middle of a sequence.[6][12] |

| Resistance to Trypsin | Low | High | Trypsin specifically cleaves at the C-terminus of L-Arg and L-Lys. The D-configuration and modified side-chain of D-HomoArg inhibit recognition and cleavage.[14] |

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-HomoArg(Me,pbf)-OH into a peptide sequence follows the standard Fmoc/tBu SPPS workflow.[15][16] However, due to the steric bulk of the Pbf group and the non-canonical nature of the residue, optimized coupling conditions are recommended to ensure high efficiency.[15]

SPPS Cycle Diagram

The following diagram illustrates the iterative four-step cycle for adding an amino acid during Fmoc-SPPS.

Caption: The four main steps of an Fmoc-SPPS cycle.

Experimental Protocol: Single Coupling Cycle

This protocol details the manual incorporation of Fmoc-D-HomoArg(Me,pbf)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptidyl-resin (e.g., Rink Amide resin, 0.1 mmol scale)

-

Fmoc-D-HomoArg(Me,pbf)-OH (3 eq., 0.3 mmol)

-

Coupling Activator: HBTU (2.9 eq., 0.29 mmol) or DIC (3 eq., 0.3 mmol)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: Dichloromethane (DCM)

-

Reaction Vessel with frit for filtration

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes, then drain the solvent.[17]

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes and drain.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).[15]

-

-

Amino Acid Activation (In Situ):

-

In a separate vial, dissolve Fmoc-D-HomoArg(Me,pbf)-OH, HBTU, and DIPEA in a minimal amount of DMF.

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Note: For sterically hindered couplings, extended reaction times or double coupling may be necessary.[15]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

-

If the test is positive, repeat the coupling step (double coupling).

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.

-

Cleavage and Global Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the Pbf group from the D-Homoarginine residue.

Protocol: TFA-Mediated Cleavage

The Pbf group is highly acid-labile, making Trifluoroacetic Acid (TFA) the reagent of choice.[9] Scavengers are critical to prevent the reactive carbocations generated during cleavage from modifying sensitive residues like Tryptophan or Cysteine.[18]

Materials:

-

Dried Peptidyl-resin

-

Cleavage Cocktail (Reagent K modified): 92.5% TFA, 5% Thioanisole, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Work in a certified fume hood with appropriate PPE. [19][20]

-

Cold methyl t-butyl ether or diethyl ether

-

Centrifuge and tubes

Methodology:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry thoroughly under vacuum.[10]

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 2-4 hours. For peptides rich in Arg(Pbf), a two-pass cleavage (e.g., 2 x 1.5 hours with fresh cocktail) can improve yields.[19]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Precipitation and Washing:

-

Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether with constant stirring. A white precipitate (the crude peptide) will form.

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether, then wash the pellet 2-3 times with cold ether to remove residual scavengers.[10]

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the final peptidomimetic.[21][22]

| Analytical Technique | Purpose | Expected Outcome for a Successful Synthesis | Citation |

| RP-HPLC | Assess purity and quantify impurities. | A single, sharp major peak representing the target peptide, with purity typically >95% after purification. | [23][24] |

| LC-MS | Confirm molecular weight and identity. | The observed monoisotopic mass should match the theoretical calculated mass of the fully deprotected peptidomimetic. | [21][25] |

| MS/MS Sequencing | Verify the amino acid sequence. | Fragmentation pattern confirms the sequence and the correct incorporation of the D-HomoArg residue at the intended position. | [25] |

| Circular Dichroism (CD) | Analyze secondary structure (e.g., α-helix, β-sheet). | Provides insight into how the D-amino acid substitution affects the peptide's overall conformation. | [12][23] |

Conclusion and Future Outlook

Fmoc-D-HomoArg(Me,pbf)-OH is a powerful and highly specialized tool in the arsenal of the medicinal chemist. Its rational application enables the design of peptidomimetics that systematically address the core challenges of peptide therapeutics: stability and specificity. By providing resistance to proteolysis, modulating side-chain interactions, and allowing for fine-tuning of the guanidino group's properties, this building block facilitates the exploration of novel chemical space and the development of next-generation drug candidates. As synthetic methodologies continue to advance, the strategic use of such complex, multi-functional amino acids will remain a cornerstone of innovative peptidomimetic drug discovery.[26]

References

- Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. (URL: )

-

Should My Peptides Have D-Amino Acids?. LifeTein. (URL: [Link])

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Google Vertex AI Search. (URL: )

-

Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. (URL: [Link])

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. (URL: [Link])

-

MODIFIED AMINO ACIDS SYNTHESIS AND APPLICATIONS. fedOA - Università degli Studi di Napoli Federico II. (URL: [Link])

- Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Google Vertex AI Search. (URL: )

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - National Center for Biotechnology Information. (URL: [Link])

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. (URL: [Link])

-

High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Advent Chembio. (URL: [Link])

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. (URL: [Link])

-

Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. ACS Publications. (URL: [Link])

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. (URL: [Link])

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. (URL: [Link])

-

Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. (URL: [Link])

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. CICECO. (URL: [Link])

-

Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. (URL: [Link])

-

Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - National Center for Biotechnology Information. (URL: [Link])

-

Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. (URL: [Link])

-

Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. (URL: [Link])

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. (URL: [Link])

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - National Center for Biotechnology Information. (URL: [Link])

-

Fmoc-D-HomoArg(Me,Pbf)-OH — Chemical Substance Information. NextSDS. (URL: [Link])

- Methods and protocols of modern solid phase peptide synthesis. Google Vertex AI Search. (URL: )

-

Homoarginine. Wikipedia. (URL: [Link])

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. (URL: [Link])

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. (URL: [Link])

-

Peptidomimetics examples. Drug Design Org. (URL: [Link])

-

Synthesis and Structure–Activity Relationships of Phosphonic Arginine Mimetics as Inhibitors of the M1 and M17 Aminopeptidases from Plasmodium falciparum. ACS Publications. (URL: [Link])

-

Fmoc-D-HomoArg(Pbf)-OH CAS#1313054-60-2. Apinnotech Co., Ltd.. (URL: [Link])

-

(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. (URL: [Link])

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. (URL: [Link])

-

Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins. PubMed. (URL: [Link])

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go [mdpi.com]

- 4. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 5. lifetein.com [lifetein.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Homoarginine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fmoc-D-HomoArg(Pbf)-OH CAS#1313054-60-2 - Apinnotech Co., Ltd. [apnbiotech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. biomatik.com [biomatik.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. peptidechemistry.org [peptidechemistry.org]

- 20. peptide.com [peptide.com]

- 21. ijsra.net [ijsra.net]

- 22. researchgate.net [researchgate.net]

- 23. resolvemass.ca [resolvemass.ca]

- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pepdoopeptides.com [pepdoopeptides.com]

- 26. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solid-phase peptide synthesis (SPPS) protocol for Fmoc-D-HomoArg(Me,pbf)-OH

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-HomoArg(Me,Pbf)-OH

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Executive Summary

The incorporation of non-canonical and modified amino acids is a cornerstone of modern peptide drug discovery. The building block Fmoc-D-HomoArg(Me,Pbf)-OH introduces three critical modifications to a peptide sequence: a D-stereocenter to evade stereospecific proteases, an extended aliphatic side chain (homoarginine) to modulate receptor pocket binding, and N- α -methylation to enhance lipophilicity, membrane permeability, and proteolytic stability[1].

While these modifications drastically improve the pharmacokinetic profile of the resulting peptide, they introduce severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). The combination of the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group and the N- α -methyl group creates profound steric hindrance, rendering standard coupling protocols ineffective[1],[2]. This application note details a self-validating, high-yield SPPS protocol designed to overcome the thermodynamic and kinetic barriers associated with this complex building block.

Mechanistic Insights & Structural Challenges

To successfully synthesize peptides containing Fmoc-D-HomoArg(Me,Pbf)-OH, chemists must navigate three distinct mechanistic challenges:

-

Steric Clash & Acylation Kinetics: The N-methyl group restricts the rotational freedom of the peptide backbone and physically occludes the nucleophilic nitrogen. When attempting to couple the subsequent amino acid onto the deprotected D-HomoArg(Me,Pbf) residue, the incoming activated acyl species faces a massive steric barrier[1],[2].

-

Uronium-Induced Guanidinylation: Standard highly reactive uronium coupling reagents (like HATU or HBTU) can react directly with the hindered secondary amine of the N-methyl group if the acylation is slow. This forms a dead-end tetramethylguanidinium byproduct, permanently capping the peptide chain and destroying the yield[2],[3].

-

Diketopiperazine (DKP) Formation: If the Fmoc-D-HomoArg(Me,Pbf)-OH is incorporated at the C-terminal dipeptide stage, the subsequent Fmoc deprotection step can trigger a rapid intramolecular nucleophilic attack on the resin ester linkage. This cyclization releases a diketopiperazine into solution, resulting in total loss of the peptide chain.

-

Pbf Deprotection Kinetics: The Pbf group is highly lipophilic and sterically demanding. Unlike standard Boc or tBu groups, Pbf requires extended exposure to highly concentrated Trifluoroacetic Acid (TFA) to generate the sulfonyl cation, which must be aggressively trapped by scavengers to prevent the irreversible alkylation of electron-rich residues (e.g., Trp, Tyr)[4].

Reagent Selection & Comparative Data

To establish a self-validating system, the choice of coupling reagent must be tailored to the specific step of the synthesis. Table 1 summarizes the empirical performance of various activation strategies when handling N-methylated, sterically hindered amino acids.

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Amino Acids

| Reagent System | Reactivity Profile | Risk of Guanidinylation | Recommended SPPS Application |

| DIC / Oxyma | High | None | Standard incorporation of Fmoc-D-HomoArg(Me,Pbf)-OH onto the growing chain[2]. |

| HATU / DIEA | Very High | High (if in excess) | Fast coupling to primary amines; avoid prolonged exposure times[2],[3]. |

| PyAOP / DIEA | Excellent | None | Critical Step: Coupling the subsequent amino acid onto the hindered secondary amine[3]. |

| COMU / DIEA | Very High | Low | Microwave-assisted coupling onto highly sterically demanding residues[4]. |

Expert Insight: For the most difficult step—chain extension after the incorporation of Fmoc-D-HomoArg(Me,Pbf)-OH—phosphonium salts like PyAOP are mandatory. Because PyAOP lacks the uronium structure, it cannot cap the hindered secondary amine, allowing for the extended coupling times required to drive the reaction to completion[3].

Experimental Workflows

The following DOT diagram maps the logical flow of the synthesis, highlighting the critical self-validating Quality Control (QC) checkpoints.

Workflow for the incorporation and extension of Fmoc-D-HomoArg(Me,Pbf)-OH in SPPS.

Step-by-Step Methodologies

Protocol A: Incorporation of Fmoc-D-HomoArg(Me,Pbf)-OH

This step involves coupling the sterically demanding building block to the unhindered primary amine of the growing peptide chain.

-

Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in Dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-D-HomoArg(Me,Pbf)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate the carboxyl group[2].

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

-

Validation (Kaiser Test): Wash the resin 5x with DMF and 3x with Dichloromethane (DCM). Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete acylation of the primary amine.

Protocol B: Chain Extension (Coupling onto the N-Me Group)

This is the kinetic bottleneck. The incoming amino acid must acylate the highly hindered secondary amine of the D-HomoArg residue.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x).

-

Activation: Dissolve 4.0 eq of the next Fmoc-amino acid and 4.0 eq of PyAOP in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA)[3].

-

Microwave-Assisted Coupling: Add the mixture to the resin. Utilize a microwave peptide synthesizer to heat the reaction to 75°C for 15 minutes[4]. (Note: If microwave heating is unavailable, perform a double coupling at room temperature for 2 hours per cycle).

-

Validation (Chloranil Test): Wash the resin. Do not use the Kaiser test , as it yields false negatives for secondary amines. Perform a Chloranil test (see Section 6). A negative result (colorless/yellow) indicates successful chain extension.

Protocol C: Global Cleavage and Pbf Deprotection

The Pbf group requires aggressive acidic conditions for complete removal[4].

-

Scavenger Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O in a ratio of 95 : 2.5 : 2.5 (v/v).

-

Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently at room temperature for 2.5 to 3.0 hours . Do not shorten this time, or Pbf-adduct impurities (+252 Da) will dominate the crude mixture.

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet 3x with ether before lyophilization.

Self-Validating Quality Control: The Chloranil Test

A common point of failure in N-methyl SPPS is misinterpreting colorimetric tests. Once Fmoc-D-HomoArg(Me,Pbf)-OH is deprotected, the exposed N-terminal amine is a secondary amine . Ninhydrin (Kaiser test) will not form Ruhemann's purple with secondary amines. To validate coupling success in Protocol B, the Chloranil test must be used.

Procedure:

-

Transfer a few resin beads to a glass test tube.

-

Add 1 drop of 2% acetaldehyde in DMF.

-

Add 1 drop of 2% chloranil (tetrachloro-p-benzoquinone) in DMF.

-

Let stand at room temperature for 5 minutes.

-

Positive Result (Incomplete Coupling): Beads turn dark blue or green (free secondary amine is present).

-

Negative Result (Complete Coupling): Beads remain colorless or pale yellow.

References

-

Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. Available at:[Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Application Notes and Protocols: Microwave-Assisted SPPS of Peptides Containing Fmoc-D-HomoArg(Me,pbf)-OH

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability, binding affinity, and novel functionalities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of Fmoc-D-HomoArg(Me,pbf)-OH, a complex D-enantiomer and N-methylated homoarginine derivative, into peptide chains using microwave-assisted solid-phase peptide synthesis (SPPS). We address the unique challenges posed by this building block, including potential side reactions under thermal stress, and present optimized methodologies for coupling, deprotection, and cleavage to ensure high-purity synthesis of these advanced peptides for research and drug development.

Introduction: The Synergy of Microwave Energy and Complex Building Blocks

Solid-phase peptide synthesis (SPPS) has been revolutionized by the application of microwave energy, which dramatically accelerates both the Fmoc-deprotection and amino acid coupling steps of the synthesis cycle.[3][4][5][6] This technology enables the rapid and efficient production of peptides that were previously considered difficult to synthesize due to aggregation or steric hindrance.[4][7] Microwave heating is uniform and precisely controlled, allowing for faster reaction kinetics while providing a means to minimize common side reactions like racemization when optimized correctly.[8][9]

The building block at the core of this guide, Fmoc-D-HomoArg(Me,pbf)-OH , presents several layers of complexity:

-

D-Stereochemistry: Provides resistance to enzymatic degradation in biological systems.

-

Homoarginine Backbone: An additional methylene group in the side chain alters the spacing and basicity of the guanidinium group compared to natural arginine.

-

N-Methylation: The methyl group on the guanidinium function modifies its hydrogen-bonding capacity and pKa.

-

Pbf Protecting Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers robust, acid-labile protection for the guanidino side chain, minimizing side reactions during synthesis and being favored for its clean cleavage kinetics, especially in peptides containing sensitive residues like tryptophan.[10][11][12]

Successfully incorporating this residue requires a nuanced understanding of its reactivity, particularly the propensity of arginine derivatives to undergo intramolecular cyclization into a δ-lactam under thermal conditions, which deactivates the amino acid for coupling.[10][13] These application notes provide the field-proven protocols to navigate these challenges effectively.

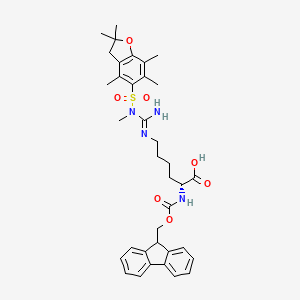

The Building Block: Fmoc-D-HomoArg(Me,pbf)-OH

A clear understanding of the molecule's structure is critical for anticipating its behavior during synthesis.

Caption: Structure of Fmoc-D-HomoArg(Me,pbf)-OH.

Core Principles & Workflow

Microwave-assisted SPPS follows the fundamental cycle of deprotection and coupling, with microwave energy applied to accelerate each step. The workflow is designed to maximize efficiency while preserving the integrity of the growing peptide chain.

Caption: General workflow for microwave-assisted SPPS.

Materials and Reagents

| Reagent/Material | Grade/Specification | Supplier Example |

| Resin | Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g | Novabiochem® |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Piperidine | Reagent grade | Acros Organics |

| Amino Acids | ||

| Fmoc-D-HomoArg(Me,pbf)-OH | >98% purity | Custom Synthesis |

| Standard Fmoc-L-amino acids | Pre-weighed or bulk | CEM Corporation |

| Coupling Reagents | ||

| Diisopropylcarbodiimide (DIC) | >99% | Oakwood Chemical |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | >99% | CEM Corporation |

| Deprotection Solution | 20% (v/v) Piperidine in DMF | Freshly prepared |

| Cleavage Cocktail | Reagent B: TFA (95%), TIS (2.5%), H₂O (2.5%) | Freshly prepared |

| Precipitation | Diethyl ether or MTBE, cold (<0 °C) | Reagent grade |

| Purification Solvents | Acetonitrile (ACN) and H₂O with 0.1% TFA | HPLC grade |

| Equipment | Automated Microwave Peptide Synthesizer | CEM Liberty Blue™, Biotage® Initiator+ SP Wave |

| Lyophilizer, RP-HPLC System, Mass Spectrometer |

Experimental Protocols

These protocols are optimized for a 0.1 mmol synthesis scale on an automated microwave peptide synthesizer. Adjust volumes and reagent quantities accordingly for different scales.

Protocol 1: Automated Microwave-Assisted Peptide Synthesis

-

Resin Loading and Swelling:

-

Place 200 mg of Rink Amide resin (~0.1 mmol) into the synthesizer reaction vessel.

-

Swell the resin in 10 mL of DMF for 30 minutes at room temperature with N₂ bubbling.

-

-

Standard Fmoc-Deprotection Cycle:

-

Standard Amino Acid Coupling Cycle:

-

Prepare a stock solution of the standard Fmoc-amino acid (0.2 M in DMF), DIC (0.5 M in DMF), and Oxyma Pure (1 M in DMF).

-

Add the amino acid solution (2.5 mL, 5 eq), Oxyma solution (0.5 mL, 5 eq), and DIC solution (1.0 mL, 5 eq) to the reaction vessel.

-

Apply microwave power to ramp to 90°C and hold for 5 minutes.[15]

-

Drain and wash the resin with DMF (3 x 7 mL).

-

Repeat steps 2 and 3 for each standard amino acid in the sequence.

-

Protocol 2: Optimized Coupling of Fmoc-D-HomoArg(Me,pbf)-OH

Causality: The primary risk when coupling arginine derivatives with microwave heating is the formation of an inactive δ-lactam via intramolecular cyclization of the activated carboxylic acid.[10][13] This side reaction is accelerated at higher temperatures and with carbodiimide activators. To mitigate this, we employ a reduced temperature and a longer reaction time to favor the intermolecular peptide bond formation over the intramolecular side reaction.

-

Deprotection: Perform the standard Fmoc-deprotection cycle (Protocol 1, Step 2) to expose the free N-terminal amine.

-

Special Coupling:

-

Add a 5-fold molar excess of Fmoc-D-HomoArg(Me,pbf)-OH and Oxyma Pure to the resin, dissolved in DMF.

-

Add a 5-fold molar excess of DIC.

-

Apply microwave power to ramp to 50°C and hold for 30 minutes .

-

Drain the reaction vessel.

-

-

Optional Double Coupling: For sequences where the subsequent residue is sterically hindered, a second coupling may be beneficial.

-

Wash once with DMF.

-

Repeat the coupling step (Step 2) with fresh reagents.

-

-

Washing: Wash the resin thoroughly with DMF (4 x 7 mL) before proceeding to the next deprotection cycle.

Protocol 3: Final Cleavage and Peptide Isolation

Causality: The Pbf group is highly acid-labile. The cleavage cocktail containing Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously. Triisopropylsilane (TIS) and water act as scavengers to quench the reactive cationic species generated from the protecting groups, preventing re-attachment to sensitive residues.[16][17][18]

-

Resin Preparation: After the final deprotection step, wash the peptidyl-resin with DCM (3 x 10 mL) and dry thoroughly under a stream of nitrogen.

-

Cleavage:

-

Prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.

-

Add the cocktail to the dried resin in a sealed vessel.

-

Stir or shake at room temperature for 3-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

-

Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether with gentle vortexing. A white precipitate should form.

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

-

Isolation:

-

Centrifuge the suspension (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.

-

Dry the crude peptide pellet under vacuum or nitrogen.

-

Data, Purification, and Quality Control

The crude peptide should be analyzed for purity by RP-HPLC and its identity confirmed by mass spectrometry before proceeding with lyophilization and further use.

Table 2: Summary of Key Microwave SPPS Parameters

| Step | Reagents | Temperature | Time | Rationale |

| Deprotection | 20% Piperidine/DMF | 75 °C | 3 min | Rapid and complete Fmoc removal.[5][8] |

| Standard Coupling | AA/DIC/Oxyma (5 eq) | 90 °C | 5 min | High coupling efficiency for standard residues.[15] |

| Arg Derivative Coupling | AA/DIC/Oxyma (5 eq) | 50 °C | 30 min | Minimizes δ-lactam formation side reaction.[10][13] |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Room Temp | 3-4 hours | Efficient Pbf removal and peptide cleavage.[16] |

Expected Analytical Results

-

RP-HPLC: A successful synthesis will show a major peak for the desired peptide, typically with a purity of >70% in the crude product, depending on the sequence length and complexity.

-

LC-MS: The observed mass should correspond to the calculated average or monoisotopic mass of the target peptide, confirming its identity.[19]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete coupling. 2. Steric hindrance. 3. Poor resin swelling. | 1. For difficult couplings, perform a double coupling. 2. Ensure adequate swelling time (30-60 min) before synthesis. |

| Deletion of D-HomoArg | 1. δ-Lactam formation of the activated amino acid.[10][13] 2. Incomplete coupling due to steric hindrance. | 1. Strictly adhere to the 50°C coupling temperature for this residue. 2. Perform a double coupling for the D-HomoArg residue. |

| Incomplete Deprotection | 1. Aggregation of peptide chain on resin. 2. Insufficient deprotection time. | 1. Increase Fmoc deprotection time at 75°C to 5 minutes. 2. Consider using "greener" solvents like N-butylpyrrolidinone which can improve solvation.[7] |

| Extra Mass Peaks (+56 Da) | Re-attachment of t-Butyl cations during cleavage (if tBu groups are present). | Ensure TIS scavenger is fresh and used in the correct proportion in the cleavage cocktail.[17] |

Visualizing a Key Side Reaction

Understanding potential failure modes is key to prevention. The δ-lactam formation is the most critical side reaction for arginine derivatives under thermal activation.

Caption: Competing pathways for activated Fmoc-Arg(Pbf)-OH.

References

- Vertex AI Search. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.

- AmbioPharm. (n.d.). Microwave SPPS Technology.

- Hlebowicz, M., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. Methods in Molecular Biology.

- CEM Corporation. (2015, April 17). Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control [Video]. YouTube.

- Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).

- Daly, N. L., et al. (2013). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Protein and Peptide Letters.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Arg(Pbf)-OH in Microwave-Assisted Peptide Synthesis.

- CEM Corporation. (n.d.). Peptide Synthesizers.

- CEM Corporation. (n.d.). Discover SPPS - Manual Peptide Synthesis.

- Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology.

- BenchChem. (n.d.). Selecting the appropriate cleavage cocktail for arginine-containing peptides.

- GL Biochem. (n.d.). Comparative study of conventional and microwave assisted synthesis.

- CEM Corporation. (n.d.). SPPS Technology.

- AAPPTec. (n.d.). Cleavage Cocktail Selection.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis.

- Biotage. (n.d.). Microwave assisted organic and peptide synthesis of a non-natural arginine residue and incorporation into a cyclic peptide Mupain-1 analogue.

- Collins, J. M., & Leadbeater, N. E. (2014). Microwave heating in solid-phase peptide synthesis. Organic & Biomolecular Chemistry.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH [154445-77-9].

- Brigham Young University. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.

Sources

- 1. biotage.com [biotage.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 6. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Discover SPPS - Manual Peptide Synthesis [cem.com]

- 15. Peptide Synthesizers [cem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. biopharmaspec.com [biopharmaspec.com]

Application Note: Optimal TFA Cleavage Cocktail Formulation for Fmoc-D-HomoArg(Me,Pbf)-OH in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Scientists, and Core Facility Managers. Prepared by: Senior Application Scientist, Peptide Therapeutics.

The Mechanistic Challenge of D-HomoArg(Me,Pbf)

The incorporation of non-natural arginine analogs, such as Fmoc-D-HomoArg(Me,Pbf)-OH , is a highly effective strategy in peptide drug discovery to enhance proteolytic stability and tune receptor binding affinity. However, this specific residue presents a formidable challenge during the final global deprotection and resin cleavage phase of Solid-Phase Peptide Synthesis (SPPS).

To design an optimal cleavage cocktail, we must first understand the causality behind the resistance of this residue to standard acidolysis:

-

Steric Hindrance from Methylation: The (Me,Pbf) designation indicates methylation on the guanidino group adjacent to the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. This methyl group introduces severe steric bulk, restricting the approach trajectory of trifluoroacetic acid (TFA) protons to the benzofuran oxygen—the critical first step in Pbf acidolysis.

-

Conformational Entropy of the "Homo" Chain: The extra methylene ( -CH2- ) in the HomoArg side chain increases its flexibility. On the solid support, this allows the side chain to fold back and bury the sterically hindered guanidino group within the hydrophobic peptide-resin matrix, shielding it from the cleavage cocktail.

-

Sulfonyl Cation Generation: When the Pbf group is finally cleaved, it generates a highly reactive sulfonyl cation. If not immediately quenched by appropriate scavengers, this electrophile will irreversibly alkylate susceptible residues (Trp, Tyr, Met, Cys)[1].

While standard Arg(Pbf) deprotection requires 1.5 to 2 hours[2], the extreme steric and microenvironmental shielding of D-HomoArg(Me,Pbf) often results in incomplete deprotection, observable as a +252 Da mass adduct on LC-MS[3].

Cocktail Selection Logic & Quantitative Outcomes

Standard cleavage mixtures like Reagent B (TFA/Water/Phenol/TIPS) lack the specific nucleophilic power required to accelerate the cleavage of highly hindered arylsulfonyl groups[4]. To overcome the kinetic barrier of the (Me,Pbf) group, we must employ a "Push-Pull" mechanism using Thioanisole .

Thioanisole acts as a soft nucleophile that attacks the sulfonyl group, forming a transient sulfonium intermediate that drastically accelerates the S-N bond cleavage[5]. When combined with 1,2-ethanedithiol (EDT) and triisopropylsilane (TIPS), the resulting cocktail provides maximum acid strength while maintaining an overwhelming scavenging capacity.

Table 1: Comparative Analysis of Cleavage Cocktails for Hindered Pbf Removal

| Cleavage Cocktail | Composition (v/v) | Est. Reaction Time | Expected Pbf Removal | Byproduct Risk Profile |

| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | 2.0 - 3.0 h | < 65% | High (Incomplete deprotection) |

| Standard Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | 3.0 - 4.0 h | ~ 85% | Moderate (Slow kinetics due to lower TFA %) |

| Optimized High-TFA Cocktail | TFA / Thioanisole / H₂O / EDT / TIPS (87.5:5:2.5:2.5:2.5) | 3.5 - 4.0 h | > 98% | Low (Optimal balance of acid & scavengers) |

Data synthesized from established SPPS optimization parameters for multiple/hindered Arg(Pbf) sequences[3][6][7].

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the Optimized High-TFA Cocktail designed specifically for peptides containing D-HomoArg(Me,Pbf).

Step-by-Step Methodology

Phase 1: Resin Preparation

-

Transfer the synthesized peptidyl-resin to a fritted syringe or sintered glass funnel.

-

Wash the resin thoroughly with Dichloromethane (DCM) (5 × 1 min) to remove any residual Dimethylformamide (DMF). Causality: Residual DMF is basic and will buffer the TFA, severely inhibiting the acidolysis of the Pbf group[7].

-

Dry the resin under a gentle stream of nitrogen for 10 minutes.

Phase 2: Cocktail Preparation & Cleavage 4. In a fume hood, prepare the Optimized Cocktail: 87.5% TFA, 5% Thioanisole, 2.5% H₂O, 2.5% EDT, and 2.5% TIPS . Chill the mixture briefly in an ice bath to prevent exothermic degradation upon initial contact with the resin. 5. Add the cocktail to the dry resin at a ratio of 10 mL per gram of resin . 6. Seal the vessel and agitate gently at room temperature (22°C - 25°C) for 3.5 to 4.0 hours .

-

Self-Validation Step: At t = 2.0 hours, extract a 10 µL aliquot, precipitate in ether, and run a rapid LC-MS. If the +252 Da peak (intact Pbf) is dominant, continue cleavage. The disappearance of this peak by t = 3.5 hours validates the protocol.

Phase 3: Isolation and Precipitation 7. Filter the cleavage mixture into a clean, solvent-resistant centrifuge tube. Wash the depleted resin with 2 mL of neat TFA and combine the filtrates[8]. 8. Evaporate the filtrate under a gentle nitrogen stream to approximately 30% of its original volume to concentrate the peptide. 9. Add the concentrated filtrate dropwise into 10 volumes of ice-cold, peroxide-free diethyl ether to precipitate the crude peptide[2]. 10. Centrifuge at 3000 × g for 5 minutes. Decant the ether supernatant. 11. Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step a total of three times to thoroughly extract the malodorous EDT and thioanisole scavengers. 12. Dry the final pellet under vacuum and lyophilize from a 20% Acetonitrile/Water solution prior to HPLC purification.

Process Visualization

Workflow for cleavage and isolation of D-HomoArg(Me,Pbf)-containing peptides.

References

-

CDN Isotopes. "Cleavage Cocktail Selection." CDN. Available at:[Link]

-

Organic Process Research & Development. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." ACS Publications. Available at: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

Technical Support Center: Optimizing HATU/DIPEA Ratios for Fmoc-D-HomoArg(Me,pbf)-OH

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered when coupling the sterically hindered and electronically complex amino acid, Fmoc-D-HomoArg(Me,pbf)-OH, using HATU and DIPEA.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-D-HomoArg(Me,pbf)-OH a "difficult" amino acid to couple?

A1: The coupling of Fmoc-D-HomoArg(Me,pbf)-OH presents several challenges due to its unique structure:

-

Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidinium side chain creates significant steric hindrance.[1][2] This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction and leading to incomplete coupling.[2]

-

Guanidinium Group Reactivity: The guanidinium group itself is highly basic and nucleophilic, especially when deprotonated. This can lead to undesirable side reactions. Although the Pbf group is designed to mitigate this, its electronic properties and the additional methyl group on the side chain can still influence reactivity.

-

Risk of Racemization: While HATU is known for its ability to suppress racemization, the combination of a hindered amino acid and the reaction conditions can still create a risk of epimerization if not properly optimized.[3][4]

Q2: What is the specific role of HATU and DIPEA in the coupling reaction?

A2: HATU and DIPEA play distinct but synergistic roles:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is the coupling reagent. Its function is to convert the relatively unreactive carboxylic acid of Fmoc-D-HomoArg(Me,pbf)-OH into a highly reactive OAt-active ester.[5][6] This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. HATU is particularly effective for hindered amino acids due to the "7-aza effect," where the nitrogen atom in its pyridine ring helps to stabilize the transition state, accelerating the reaction.[7]

-

DIPEA (N,N-Diisopropylethylamine): This is a non-nucleophilic, sterically hindered organic base.[8] Its primary role is to deprotonate the carboxylic acid of the incoming amino acid, forming a carboxylate anion.[9][10] This anion is the species that attacks HATU to initiate the activation process.[5][6] DIPEA also maintains a basic environment necessary for the coupling to proceed efficiently.[11]

Q3: Why is the ratio of HATU to DIPEA so critical?

A3: The stoichiometry of HATU and DIPEA is crucial for several reasons:

-

Activation Efficiency: A sufficient amount of DIPEA is required to generate the carboxylate anion for efficient activation by HATU. Typically, at least two equivalents of base are needed: one to deprotonate the amino acid's carboxylic acid and another to neutralize the Fmoc-amino acid salt (if applicable) and maintain a basic environment.[11][12]

-

Minimizing Side Reactions: An excessive amount of DIPEA can be detrimental. As a strong base, excess DIPEA can increase the risk of racemization by abstracting the α-proton of the activated amino acid, leading to the formation of a planar oxazolone intermediate.[3] It can also promote other side reactions.

-

Preventing Guanidinylation: While HATU is the primary source for this side reaction, the overall basicity of the reaction, influenced by DIPEA, can affect the equilibrium of various reactive species. Guanidinylation is the irreversible reaction of the coupling reagent with the free N-terminal of the peptide, terminating chain growth.[13][14] This is best avoided by pre-activating the amino acid before adding it to the resin.[13]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of Fmoc-D-HomoArg(Me,pbf)-OH.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test)

A positive Kaiser test (indicated by dark blue beads) after the coupling step signifies the presence of unreacted primary amines, meaning the coupling was incomplete.[15]

Root Causes & Solutions:

-

Insufficient Activation: The steric hindrance of the Pbf group may require more rigorous activation conditions.

-

Solution: Increase the equivalents of HATU and Fmoc-D-HomoArg(Me,pbf)-OH. A common starting point is 3-5 equivalents of the amino acid and slightly fewer equivalents of HATU (e.g., 2.9-4.8 eq).[2] Also, extend the pre-activation time (mixing the amino acid, HATU, and DIPEA in solution before adding to the resin) from 1-2 minutes up to 5 minutes to ensure maximum formation of the active ester.[2][16]

-

-

Suboptimal Reagent Ratios: The balance between the activator (HATU) and the base (DIPEA) may be incorrect.

-

Solution: A general rule of thumb is to use DIPEA at approximately twice the molar quantity of the amino acid. For example, if you use 3 equivalents of the amino acid, use 6 equivalents of DIPEA.[2] This ensures sufficient base for both deprotonation and maintaining pH without being excessively basic.

-

-

Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access to the N-terminal amine.

-

Solution: If aggregation is suspected, switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which is known to be better at disrupting secondary structures. You can also try a double coupling—running the entire coupling reaction a second time with fresh reagents.[17]

-

Problem 2: Observation of Deletion Sequences in Final Product (LC-MS Analysis)

Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide minus HomoArg(Me,pbf). This is a direct result of failed coupling at that specific position.

Root Causes & Solutions:

-

This is a direct consequence of the issues described in Problem 1. The primary cause is incomplete coupling.

-

Intramolecular Lactam Formation: Although more common with standard arginine, the activated homoarginine derivative can potentially undergo intramolecular cyclization, forming a stable δ-lactam that terminates the chain.[2]

Problem 3: Guanidinylation Side Product Detected (+98 m/z on N-terminus)

A side product with a mass increase of +98 m/z is observed, corresponding to the addition of a tetramethylguanidinium group to the N-terminus of a truncated peptide.

Root Causes & Solutions:

-

Incorrect Order of Reagent Addition: Adding HATU and DIPEA to the resin before the protected amino acid exposes the free amine of the peptide chain to the coupling reagent.

-

Solution: Always pre-activate the amino acid in a separate vessel.[13] The correct order is to dissolve Fmoc-D-HomoArg(Me,pbf)-OH in DMF, add HATU, and then add DIPEA. Allow this mixture to pre-activate for 1-5 minutes before adding the entire solution to the resin.[8][16] This ensures that the HATU preferentially reacts with the abundant carboxylic acid in solution rather than the resin-bound amine.

-

-

Excessive HATU: Using a large excess of HATU can increase the likelihood of this side reaction.[16]

-

Solution: While you may need to use more HATU than for a standard amino acid, avoid excessive amounts. A ratio of amino acid to HATU of 1:0.95 is often recommended to ensure the coupling reagent is the limiting factor in the activation mixture.

-

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting common issues.

Protocol: Systematic Optimization of HATU/DIPEA Ratios

When standard protocols fail, a systematic approach is necessary to determine the optimal reagent ratios for your specific peptide sequence. This protocol outlines a small-scale titration experiment.

Objective: To identify the ideal equivalents of HATU and DIPEA that maximize coupling efficiency while minimizing side reactions for Fmoc-D-HomoArg(Me,pbf)-OH.

Experimental Design:

This experiment uses a matrix approach, varying the equivalents of both HATU and DIPEA. A small amount of resin is used for each condition, and the outcome is assessed by cleaving the resulting di- or tri-peptide and analyzing it via HPLC.

Table 1: Experimental Matrix for Ratio Optimization

| Condition | Resin (mg) | Fmoc-AA (eq) | HATU (eq) | DIPEA (eq) |

| C1 | 20 | 3 | 2.9 | 6 |

| C2 | 20 | 3 | 2.9 | 8 |

| C3 | 20 | 4 | 3.8 | 8 |

| C4 | 20 | 4 | 3.8 | 10 |

| C5 | 20 | 5 | 4.8 | 10 |

| C6 | 20 | 5 | 4.8 | 12 |

Note: Equivalents are calculated relative to the resin loading capacity.

Step-by-Step Methodology:

-

Resin Preparation: Prepare six 20 mg aliquots of your Fmoc-deprotected peptide-resin in separate reaction vessels. Ensure the resin is properly swelled in DMF.

-

Reagent Stock Solutions: Prepare stock solutions of Fmoc-D-HomoArg(Me,pbf)-OH, HATU, and DIPEA in DMF to ensure accurate dispensing of small volumes.

-

Pre-activation and Coupling:

-

For each condition (C1-C6), combine the specified equivalents of Fmoc-D-HomoArg(Me,pbf)-OH and HATU stock solutions in a clean microfuge tube.

-

Add the specified equivalent of DIPEA.

-

Vortex briefly and allow to pre-activate for 3 minutes at room temperature.

-

Add the entire activation mixture to the corresponding resin aliquot.

-

Agitate the reaction vessels for 2 hours at room temperature.

-

-

Washing: After the coupling reaction, drain the vessels and wash all resin samples thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents.

-

Test Cleavage:

-

Dry a small sample (approx. 5 mg) from each resin aliquot under vacuum.

-

Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

-

Add 200 µL of the cleavage cocktail to each dried resin sample and let it react for 2 hours.[18]

-

-

Sample Preparation & Analysis:

-

Filter the cleavage mixture away from the resin beads.

-

Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).[19]

-

Analyze each sample by Reverse-Phase HPLC (RP-HPLC) using a C18 column.[19]

-

-

Data Interpretation:

-

Compare the HPLC chromatograms from each condition.

-

The optimal condition is the one that yields the highest percentage of the desired product peak with the lowest percentage of deletion sequences or other side product peaks.

-

Optimization Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. survivaltechnologies.in [survivaltechnologies.in]

- 9. growingscience.com [growingscience.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biotage.com [biotage.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-D-HomoArg(Me,pbf)-OH vs Fmoc-L-HomoArg(Me,pbf)-OH stability comparison

An in-depth technical comparison of Fmoc-D-HomoArg(Me,Pbf)-OH and Fmoc-L-HomoArg(Me,Pbf)-OH requires looking beyond basic chemical properties and examining their distinct behaviors in peptide synthesis, structural biology, and pharmacokinetics. As a Senior Application Scientist, I approach this comparison by analyzing how the stereochemistry of these non-natural amino acids dictates their utility in overcoming one of the most significant hurdles in peptide drug development: proteolytic degradation.

This guide provides an objective, data-backed comparison of these two homoarginine derivatives, complete with mechanistic insights and validated experimental workflows.

Chemical Foundations & Structural Significance

Both molecules are specialized, non-natural amino acid derivatives utilized in Solid-Phase Peptide Synthesis (SPPS)[].

Structural Components & Their Causality:

-

Homoarginine (hArg) Core: Contains one additional methylene group (–CH₂–) in the aliphatic side chain compared to canonical arginine. This slight extension increases the lipophilicity and basicity of the residue, often enhancing membrane interaction in antimicrobial peptides[4][5].

-

Fmoc Group: Provides temporary N-alpha protection, enabling mild, base-catalyzed deprotection cycles during automated SPPS[].

-

Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A highly sterically hindered, acid-labile group that masks the nucleophilic guanidino moiety. Causality: Without Pbf, the guanidino group would rapidly undergo side-chain lactamization or irreversible branching during peptide chain elongation.

-

Methylation (Me): N-methylation further increases the hydrophobicity of the peptide and can restrict the conformational flexibility of the backbone or side chain, fine-tuning receptor binding affinity[4].

Proteolytic Stability: The Mechanistic Divergence

The primary driver for selecting the D-enantiomer over the L-enantiomer is the pursuit of absolute enzymatic stability[6]. Endogenous serine proteases, such as trypsin, specifically recognize and cleave peptide bonds at the C-terminal side of basic residues (Arginine and Lysine).

-

The L-HomoArg Response (Partial Resistance): The extra methylene group in L-hArg causes a steric misalignment within the deep S1 specificity pocket of trypsin. Because the guanidino group cannot form optimal hydrogen bonds with the catalytic triad (Ser-His-Asp), the hydrolysis rate is significantly reduced compared to canonical L-Arg. However, given enough time and enzyme concentration, L-hArg will eventually be cleaved[7][8].

-

The D-HomoArg Response (Absolute Resistance): Proteases are exquisitely stereospecific. Substituting the L-stereocenter with a D-stereocenter projects the side chain in a spatial orientation that completely prevents the scissile peptide bond from docking into the active site. Consequently, D-hArg confers near-absolute resistance to trypsin and other stereospecific endopeptidases[9][10].

Quantitative Stability Comparison

| Amino Acid Residue | Trypsin Cleavage Susceptibility | Serum Half-Life (In Vitro)* | Impact on Native α-Helical Structure |

| Canonical L-Arg | Extremely High (Minutes) | < 2 hours | Stabilizes native conformation |

| L-HomoArg(Me) | Moderate (Hours)[7] | 8 - 12 hours[4] | Maintains helical propensity[5] |

| D-HomoArg(Me) | Zero (Resistant)[10] | > 48 hours | Disrupts helix if placed centrally[5][11] |

*Note: Serum half-life varies heavily based on the global peptide sequence. Data represents relative baseline trends for a standard linear 15-mer peptide.

Mechanistic divergence of trypsin S1 pocket recognition across Arginine variants.

Impact on Secondary Structure & Biological Activity

While D-HomoArg provides superior stability, it cannot be used indiscriminately.

Replacing an L-amino acid with a D-amino acid reverses the local chirality of the peptide backbone. If Fmoc-D-HomoArg(Me,Pbf)-OH is incorporated into the center of an α-helical domain (common in antimicrobial peptides or GPCR ligands), it will induce a "kink" that disrupts the helix, frequently abolishing receptor binding or membrane-disrupting activity[5][11].

Strategic Placement:

-

Use L-HomoArg when the residue is located in the core structural domain of the peptide where native stereochemistry is required for target affinity[5].

-

Use D-HomoArg at the N-terminus or C-terminus to act as an "exopeptidase shield" without perturbing the central secondary structure[9][11].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: SPPS Incorporation of Bulky Arginine Analogs

Causality Check: The combination of the extra methylene, the methyl group, and the massive Pbf protecting group creates immense steric hindrance. Standard single-coupling protocols will result in deletion sequences.

-

Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

-

Activation (Critical Step): Dissolve 4.0 equivalents of Fmoc-D/L-HomoArg(Me,Pbf)-OH in DMF. Add 4.0 eq of DIC (Diisopropylcarbodiimide) and 4.0 eq of OxymaPure.

-

Why OxymaPure? Oxyma suppresses racemization of the α-carbon far better than traditional HOBt, which is vital when preserving the specific D- or L- chirality of the expensive homoarginine derivative.

-

-

Double Coupling: Add the activated mixture to the resin. React for 60 minutes at room temperature. Drain, and repeat the coupling step with a fresh batch of reagents for another 60 minutes to ensure >99% conversion.

-

Global Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. The Pbf group requires a full 3 hours for complete removal.

Protocol B: Self-Validating Serum Stability & LC-MS Assay

-

Incubation: Dissolve the purified peptide in PBS (pH 7.4) and mix 1:1 with fresh human serum (final concentration 25% serum). Incubate at 37°C.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Quenching (Self-Validation): Immediately transfer the aliquot into 100 µL of 1% TFA in Acetonitrile containing a heavy-isotope labeled internal standard.

-

Why? The acid/organic mixture instantly denatures the serum proteases, freezing the degradation profile at that exact second. The internal standard normalizes any variations in LC-MS ionization efficiency.

-

-

Analysis: Centrifuge at 14,000 rpm for 10 mins to pellet serum proteins. Analyze the supernatant via LC-MS/MS, quantifying the area under the curve (AUC) of the intact peptide mass.

End-to-end workflow from solid-phase synthesis to LC-MS/MS stability validation.

Conclusion & Selection Guide

The choice between Fmoc-D-HomoArg(Me,Pbf)-OH and Fmoc-L-HomoArg(Me,Pbf)-OH is a calculated trade-off between structural fidelity and pharmacokinetic endurance.

If your primary objective is to extend the circulating half-life of a peptide drug in vivo, and the residue is located at a flexible terminus, Fmoc-D-HomoArg(Me,Pbf)-OH is the superior choice due to its absolute resistance to enzymatic cleavage. However, if the residue is deeply embedded within a critical secondary structure (like an α-helix) where stereochemical inversion would destroy biological activity, Fmoc-L-HomoArg(Me,Pbf)-OH provides a highly effective middle ground—offering prolonged stability via steric bulk without sacrificing the native receptor fit.

References

-

D amino acid peptide, retro-inverso peptides resist degradation LifeTein [Link]

-

Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions PubMed (NIH)[Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide ResearchGate[Link]

-

Fmoc-D-HomoArg(Me,pbf)-OH - CAS:2044710-73-6 Alabiochem[Link]

-

Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins PMC (NIH)[Link]

-

Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators PMC (NIH)[Link]

-

Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides University of Ghana[Link]

-

Rational Avoidance of Protease Cleavage Sites and Symmetrical End-Tagging Significantly Enhances the Stability and Therapeutic Potential of Antimicrobial Peptides Journal of Medicinal Chemistry (ACS)[Link]

Sources

- 2. 优质供应 Fmoc-HomoArg(Me,Pbf)-OH CAS#2044710-25-8 定制合成价格 厂家:上海吉尔多肽有限公司 [m.chemicalbook.com]

- 3. Fmoc-D-HomoArg(Me,pbf)-OH - CAS:2044710-73-6 - 张家港阿拉宁生化技术有限公司 [cn.alabiochem.com.cn]

- 4. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ug.edu.gh [pure.ug.edu.gh]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 10. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

LC-MS characterization of peptides containing Fmoc-D-HomoArg(Me,pbf)-OH

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Among the most complex and analytically challenging building blocks is Fmoc-D-HomoArg(Me,pbf)-OH . This residue combines three distinct modifications: D-stereochemistry, side-chain extension (homoarginine), and N-α-methylation. While these modifications synergistically enhance proteolytic stability, receptor selectivity, and membrane permeability, they introduce profound complexities during Solid-Phase Peptide Synthesis (SPPS) and subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical behavior of D-HomoArg(Me) against standard arginine variants and to provide self-validating LC-MS protocols that address the specific mechanistic challenges of Pbf deprotection, N-methyl fragmentation, and epimerization.

Physicochemical Comparison: The Impact of Modifications

To understand the analytical behavior of D-HomoArg(Me), we must isolate the effects of its structural components compared to standard L-Arginine. The addition of a methylene group (HomoArg) and a methyl group on the alpha-amine (N-Me) fundamentally alters the peptide's mass, hydrophobicity, and gas-phase fragmentation mechanics.

Table 1: Comparative Analytical Profile of Arginine Variants

| Analytical Feature | L-Arg | D-Arg | L-HomoArg | D-HomoArg(Me) |

| Monoisotopic Mass Shift | Baseline (0 Da) | 0 Da | +14.015 Da | +28.031 Da |

| Proteolytic Susceptibility | High (Tryptic target) | Low | Moderate | Very Low (Steric block) |

| RP-HPLC Retention (Hydrophobicity) | Baseline | Identical to L-Arg | Increased | Significantly Increased |

| Gas-Phase MS/MS Fragmentation | Standard b/y ion series | Standard b/y ion series | Standard b/y ion series | Altered b/y ratio, enhanced cleavage at N-Me bond |

| Epimerization Risk (SPPS) | Low | Low | Low | High (Oxazolonium intermediate) |

Experimental Workflows & Mechanistic Challenges

The journey from a resin-bound protected peptide to a fully characterized sequence requires navigating specific chemical bottlenecks. The workflow below outlines the critical stages where LC-MS intervention is mandatory.

Caption: Workflow for synthesizing and LC-MS profiling of D-HomoArg(Me)-containing peptides.

Challenge A: Pbf Deprotection Kinetics & Scavenger Optimization

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the highly basic guanidino moiety. Causality: The steric hindrance of the extended homoarginine side chain, compounded by the conformational rigidity of the N-methyl group, significantly slows down Pbf removal during trifluoroacetic acid (TFA) cleavage 1. If the Pbf group is cleaved but not immediately neutralized by scavengers, the resulting highly reactive sulfonyl cations will alkylate susceptible residues (e.g., Tryptophan, Cysteine), generating irreversible +252 Da adducts 2.

Self-Validating Protocol: Cleavage and Adduct Monitoring

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v). Rationale: Triisopropylsilane (TIS) and Ethanedithiol (EDT) provide orthogonal scavenging mechanisms for carbocations and sulfonyl cations, respectively.

-

Reaction: Incubate the peptide-resin for 3 hours at room temperature. (Extended time is required for N-Me hindered residues).

-

Isolation: Precipitate the crude peptide in 10 volumes of cold diethyl ether, centrifuge, and wash the pellet 3x to remove residual scavengers.

-

LC-MS Validation Check: Inject the crude sample using a rapid LC gradient (5–95% ACN in 0.1% Formic Acid over 10 mins). Extract the ion chromatograms (EIC) for the target mass [M+H]+ and the adduct mass [M+252+H]+ .

-

System Feedback: If the +252 Da peak exceeds 5% relative abundance, the system dictates a re-cleavage of the crude pellet using a fresh TFA cocktail for an additional 60 minutes.

Caption: Decision tree for identifying and resolving incomplete Pbf deprotection via LC-MS.

Challenge B: MS/MS Sequencing of the N-Methylated Backbone

Causality: N-methylation eliminates the amide hydrogen, preventing standard hydrogen bonding and altering the basicity of the amide nitrogen. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the absence of this proton shifts the fragmentation pathways 3. Cleavage at the N-methylated peptide bond is highly favored, often producing anomalously intense b -ions and y -ions corresponding to that specific cleavage site, while suppressing cleavages immediately N-terminal to the modification 4.

Self-Validating Protocol: N-Me Sequencing Strategy

-

Precursor Selection: Isolate the [M+2H]2+ or [M+3H]3+ precursor ions in the quadrupole.

-

Fragmentation: Utilize HCD with a Normalized Collision Energy (NCE) sweep (e.g., 25%, 30%, 35%). Rationale: A stepped NCE ensures that both the fragile N-Me bonds and the more robust standard peptide bonds fragment, providing full sequence coverage.

-

Data Interpretation & Validation: Map the b/y ion series. The validation check requires locating a specific mass gap of 170.116 Da (HomoArg residue mass of 156.101 Da + 14.015 Da for the N-Methyl group). If the y -ion corresponding to cleavage after the D-HomoArg(Me) is the base peak of the spectrum, the modification is correctly localized.

Challenge C: Chromatographic Resolution of Epimers

Causality: N-methylated amino acids are highly susceptible to epimerization during the SPPS coupling step. The N-methyl group sterically hinders the incoming amine, drastically slowing the coupling rate. During this extended reaction time in a basic environment, the intermediate oxazolonium ion can undergo racemization, converting a portion of the D-HomoArg(Me) into L-HomoArg(Me).

Self-Validating Protocol: Diastereomer Resolution Because D- and L- diastereomers are isobaric and yield nearly identical MS/MS spectra, mass spectrometry alone cannot validate stereopurity. The validation must rely on chromatographic physics.

-

Column Selection: Utilize a high-resolution sub-2 µm C18 column (e.g., 2.1 x 150 mm) to maximize theoretical plates.

-

Gradient Design: Employ a shallow gradient (0.5% B/min) centered around the expected elution time of the target peptide.

-

Validation Check: Analyze the Extracted Ion Chromatogram (EIC). A single, symmetrical peak validates stereochemical integrity. The appearance of a closely eluting "twin peak" (isobaric, identical MS/MS) is the definitive diagnostic signature of epimerization. If observed, the system dictates modifying the SPPS coupling chemistry (e.g., switching to DIC/Oxyma or HATU/HOAt with a weaker base like TMP) to suppress oxazolonium formation.

References

-

Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS - peptidechemistry.org. 1

-

Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues - benchchem.com. 2

-

Gas-Phase Peptide Fragmentation Induced by Hydrogen Attachment, from Principle to Sequencing of Amide Nitrogen-Methylated Peptides - acs.org. 3

-

Enzyme-mediated backbone N-methylation in ribosomally encoded peptides - ethz.ch. 4

Sources

Fmoc-D-HomoArg(Me,pbf)-OH proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized peptide building blocks like Fmoc-D-HomoArg(Me,pbf)-OH extend far beyond simply throwing a vial in the trash. While the unreacted powder itself is not classified as acutely toxic, its integration into Solid-Phase Peptide Synthesis (SPPS) generates complex, highly reactive waste streams.

The presence of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf ) protecting group introduces sulfur into the matrix, while the Fmoc group and the amino acid backbone introduce significant nitrogen and aromatic content. Consequently, improper disposal or accidental mixing of its associated SPPS effluents can lead to toxic combustion byproducts (SOx, NOx) or violent exothermic reactions[1][2].

Below is the definitive, field-proven guide to the operational handling, segregation, and disposal of Fmoc-D-HomoArg(Me,pbf)-OH.

Part 1: Chemical Profile & Hazard Assessment